molecular formula C6H7NO4S2 B2761168 2-(5-Sulfamoylthiophen-2-yl)acetic acid CAS No. 923198-70-3

2-(5-Sulfamoylthiophen-2-yl)acetic acid

Cat. No.: B2761168
CAS No.: 923198-70-3
M. Wt: 221.25
InChI Key: MYYWHMBAXPNBRV-UHFFFAOYSA-N
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Description

2-(5-Sulfamoylthiophen-2-yl)acetic acid is a chemical compound with the molecular formula C6H7NO4S2 and a molecular weight of 221.25 g/mol This compound features a thiophene ring substituted with a sulfamoyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(5-Sulfamoylthiophen-2-yl)acetic acid may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by acylation reactions to introduce the acetic acid group. These processes are optimized for high yield and purity, often involving catalytic agents and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Sulfamoylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Sulfamoylthiophen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Sulfamoylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Sulfamoylthiophen-2-yl)acetic acid is unique due to the presence of both a sulfamoyl group and an acetic acid moiety on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-sulfamoylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYWHMBAXPNBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923198-70-3
Record name 2-(5-sulfamoylthiophen-2-yl)acetic acid
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